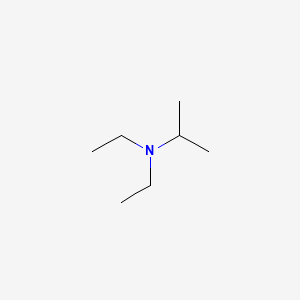

Diethylisopropylamine

説明

Significance as a Hindered Amine Base in Contemporary Organic Synthesis

The primary significance of Diethylisopropylamine in contemporary organic synthesis lies in its role as a non-nucleophilic base. wikipedia.org The nitrogen atom in DIPEA is bonded to an ethyl group and two bulky isopropyl groups, which create significant steric hindrance around the basic nitrogen center. wikiwand.comwikipedia.org This steric bulk prevents the amine from acting as a nucleophile and attacking electrophilic centers in a reaction mixture, a common side reaction with less hindered amine bases. rsc.org Consequently, DIPEA's main function is to act as a proton scavenger, neutralizing acids generated during a reaction without interfering with the desired transformation. wikiwand.comchemicalbook.com

This characteristic is particularly valuable in a variety of sensitive and complex reactions, including:

Peptide Coupling: DIPEA is commonly used to activate carboxylic acids and facilitate the formation of amide bonds between amino acids. advancedchemtech.comcarlroth.com It effectively neutralizes the acidic byproducts generated during the activation step without competing with the nucleophilic amine of the growing peptide chain. chemicalbook.comcarlroth.com

Alkylation Reactions: It is employed in the selective alkylation of secondary amines to tertiary amines, minimizing the unwanted formation of quaternary ammonium (B1175870) salts (the Menshutkin reaction). chemicalbook.comwikipedia.org

Elimination Reactions: Like other hindered bases, DIPEA is often used to promote E2 elimination reactions. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions: It serves as a base in important reactions like the Heck and Sonogashira couplings. chemicalbook.comwikipedia.org

Other Applications: DIPEA is also utilized in Swern oxidations, enolboration, and as a catalyst in vinyl sulfone synthesis. advancedchemtech.comwikipedia.org

The low water solubility of DIPEA is another practical advantage, facilitating its removal from reaction mixtures during workup procedures. wikiwand.com

Historical Context and Evolution of its Research Applications

The compound is named after the German chemist Siegfried Hünig, who made significant contributions to organic chemistry. advancedchemtech.comwikipedia.org While the preparation of this compound was reported as early as 1932, its widespread application as a specialized base in organic synthesis became more prominent in the latter half of the 20th century. acs.orguni-wuerzburg.de The development and understanding of physical organic chemistry principles, particularly the concepts of steric hindrance and nucleophilicity, paved the way for the rational design and use of reagents like DIPEA. nist.gov

Initially, research focused on its synthesis, traditionally through the alkylation of diisopropylamine (B44863) with diethyl sulfate (B86663). alignchemical.comwikiwand.com Over time, the focus of research shifted towards exploring and expanding its applications in complex multi-step syntheses. Its utility has been demonstrated in the synthesis of a wide range of important molecules, from pharmaceuticals and agrochemicals to specialty polymers and materials. adakem.comchemimpex.com The evolution of its use reflects the increasing demand for highly selective and efficient reagents in modern organic chemistry to construct complex molecular architectures with high precision. acs.org

Comparative Analysis with Related Hindered Organic Bases

The utility of this compound is best understood through a comparative analysis with other common organic bases. The choice of base for a particular reaction depends on factors such as required basicity, nucleophilicity, steric hindrance, and solubility.

| Property | This compound (DIPEA) | Triethylamine (B128534) (TEA) | 2,6-Di-tert-butylpyridine |

| Structure | N-ethyl-N-(propan-2-yl)propan-2-amine | N,N-diethylethanamine | 2,6-bis(1,1-dimethylethyl)pyridine |

| pKa of Conjugate Acid | ~11.4 libretexts.org | ~10.75 wikipedia.orglibretexts.org | ~3.58 wikipedia.org |

| Steric Hindrance | High wikiwand.comwikipedia.org | Moderate wikipedia.org | Very High |

| Nucleophilicity | Poor alignchemical.comwikiwand.com | Moderate | Very Poor libretexts.org |

| Boiling Point (°C) | 126.6-127 wikipedia.orgadakem.com | 89 | 209 |

This compound (DIPEA) vs. Triethylamine (TEA): DIPEA and triethylamine are structurally similar and often used interchangeably. chemicalbook.comwikipedia.org However, key differences exist. The nitrogen atom in DIPEA is more sterically hindered than in triethylamine due to the two isopropyl groups compared to three ethyl groups. wikipedia.org This makes DIPEA a poorer nucleophile, which is advantageous in reactions where nucleophilic side reactions are a concern. alignchemical.comwikiwand.com Conversely, triethylamine is a slightly stronger base than DIPEA. chemicalbook.comwikipedia.org The higher boiling point of DIPEA can also be beneficial for reactions requiring elevated temperatures.

This compound (DIPEA) vs. 2,6-Di-tert-butylpyridine: 2,6-Di-tert-butylpyridine is another highly hindered, non-nucleophilic base. wikipedia.org Its steric bulk, provided by the two tert-butyl groups flanking the nitrogen atom on the pyridine (B92270) ring, makes it an extremely poor nucleophile. However, it is a significantly weaker base than DIPEA, with a much lower pKa of its conjugate acid. wikipedia.org This makes it suitable for reactions where a very mild, non-nucleophilic base is required.

This compound (DIPEA) vs. Amidine and Guanidine (B92328) Bases: Bases like 1,8-Diazabicycloundec-7-ene (DBU) and 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) are also non-nucleophilic and are particularly effective for promoting elimination reactions. wikipedia.org They are generally stronger bases than DIPEA. wikipedia.org Guanidine bases represent another class of strong, non-nucleophilic bases. libretexts.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-diethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWOJODHECIZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208785 | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-15-1 | |

| Record name | N,N-Diethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanamine, N,N-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Diethylisopropylamine

Established Synthetic Pathways

Alkylation Reactions Utilizing Diisopropylamine (B44863) Precursors

The synthesis of N,N-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base, is commonly achieved through the alkylation of diisopropylamine. This method is a foundational approach in organic synthesis. wikipedia.orgchemicalbook.com A traditional and established method involves the reaction of diisopropylamine with diethyl sulfate (B86663) to produce DIPEA. wikipedia.orgwikipedia.org

Another common alkylation strategy employs the reaction of diisopropylamine with an ethyl halide, such as ethyl iodide or bromoethane (B45996). For instance, reacting diisopropylamine with ethyl iodide in a solvent like methyl ethyl ketone (MEK) at reflux temperature leads to the formation of diisopropylethylamine. sciencemadness.org The reaction proceeds with the formation of a precipitate, diisopropylamine hydroiodide, and the desired tertiary amine can be isolated from the filtrate. sciencemadness.org An 88% yield of N,N-Diisopropylethylamine has been reported using this method. sciencemadness.org While bromoethane can also be used, it has been noted to potentially produce "unsaturated" byproducts. sciencemadness.org

The direct alkylation of secondary amines with alkyl halides can sometimes be complicated by the formation of quaternary ammonium (B1175870) salts as an unwanted side reaction. chemicalbook.comresearchgate.net However, the use of a hindered base like DIPEA itself can suppress this side reaction when alkylating other secondary amines. chemicalbook.com

A different approach involves the reductive amination of acetone (B3395972) with ammonia, catalyzed by a modified copper oxide, to produce diisopropylamine, which is then subsequently alkylated. wikipedia.org Additionally, processes have been developed that utilize paraldehyde (B1678423) as a raw material, which reacts with diisopropylamine in the presence of a metal hydride reducing agent. google.com One patented method describes reacting diethylamine (B46881) with isopropyl chloride in a high-pressure kettle without a solvent or catalyst. google.com

Advanced Synthetic Strategies and Mechanistic Insights

Quaternary Ammonium Salt-Mediated Ethylation Techniques

An alternative strategy for the synthesis of N,N-Diisopropylethylamine involves the use of quaternary ammonium salts as ethylating agents. One documented procedure utilizes tetraethylammonium (B1195904) chloride in the presence of potassium hydroxide (B78521) and n-butanol. chemicalbook.com In this method, diisopropylamine is heated to reflux with tetraethylammonium chloride and potassium hydroxide. chemicalbook.com This process has been reported to yield N,N-Diisopropylethylamine with a purity of 99.5% and a yield of 97.2%. chemicalbook.com

The formation of quaternary ammonium salts is often an undesired side reaction in the alkylation of secondary amines. chemicalbook.comlibretexts.org However, in this synthetic design, a quaternary ammonium salt itself serves as the key reagent to introduce the ethyl group onto the diisopropylamine molecule. The use of a hindered organic base like N,N-diisopropylethylamine (Hünig's base) is known to suppress the formation of quaternary ammonium salts during the alkylation of other secondary amines. researchgate.netlibretexts.org This principle is leveraged in a different context here, where the quaternary salt is the reactant rather than an unwanted product.

Metal-Promoted Synthesis Mechanisms

Recent advancements in the synthesis of N,N-Diisopropylethylamine (DIPEA) have focused on metal-promoted C-N coupling reactions. A notable development is the magnesium-promoted, zinc chloride (ZnCl₂)-catalyzed synthesis from the reaction of ethyl chloride with diisopropylamine. nih.govacs.org This method has been studied both experimentally and computationally to understand the role of each metallic component. nih.govresearchgate.net

Experimental results indicate that while ZnCl₂ alone can catalyze the reaction, the addition of magnesium significantly enhances the yield of DIPEA. acs.org For instance, at 175°C, the reaction of ethyl chloride with diisopropylamine in the presence of ZnCl₂ alone yielded 71.0% DIPEA. acs.org However, when a combination of Mg and ZnCl₂ was used, the yield increased to 82.4%. acs.org Conversely, using only magnesium powder resulted in a much lower yield of 32.7%. acs.org The optimal molar ratio of Mg to ZnCl₂ was determined to be 1:1. nih.govacs.org

The data from these studies highlight the synergistic effect between magnesium and zinc chloride in promoting the efficient synthesis of DIPEA.

| Catalyst | Yield (%) | Reference |

|---|---|---|

| None | Slow reaction | acs.org |

| Mg powder | 32.7 | acs.org |

| MgCl₂ | 42.5 | acs.org |

| ZnCl₂ | 71.0 | acs.org |

| Mg/ZnCl₂ | 82.4 | acs.org |

| Zn/MgCl₂ | 67.7 | acs.org |

Computational studies, specifically using Density Functional Theory (DFT), have provided significant insights into the mechanism and the electronic origins of the high catalytic activity observed in the Mg/ZnCl₂ system for DIPEA synthesis. nih.govresearchgate.net The calculations suggest that the C-N coupling process proceeds preferentially through an ethylium-transfer mode. nih.govacs.org

The promoting effect of magnesium is not attributed to a Grignard reaction pathway. nih.govacs.org Instead, the "innocent" magnesium atom induces more pronounced electronic interactions within the transition structure. nih.govnih.gov This leads to a higher catalytic activity for the combined Mg/ZnCl₂ system. nih.govacs.org The interaction between diisopropylamine and ZnCl₂ plays a crucial role in the transformation. researchgate.net The formation of the intermediate iPr₂HN→ZnCl₂ is a key step in the catalytic cycle. nih.gov The computational analysis of the transition states and frontier molecular orbitals (FMOs) reveals that the electronic interactions are more favorable in the presence of magnesium, which facilitates the crucial C-N bond formation step. researchgate.netacs.org

Purification Techniques for Research-Grade Diethylisopropylamine

Achieving high purity is critical for the application of this compound (DEIPA), particularly in research-grade contexts where contaminants can interfere with sensitive reactions such as peptide synthesis or polymerase chain reaction (PCR). The purification of DEIPA from crude reaction mixtures typically involves the removal of unreacted starting materials, by-products, and residual solvents. The primary techniques employed for obtaining research-grade DEIPA are distillation and chromatography, often used in sequence to attain purities exceeding 99.5%.

The workup of the reaction output from synthesis, such as the reductive amination of diisopropylamine, can be performed using standard methods like fractional distillation, which may be conducted continuously or in batches. google.com This process can be carried out at standard atmospheric pressure, or under slightly reduced or elevated pressures, to optimize the separation of components with close boiling points. google.com

Distillation-Based Purification

Distillation is the most common and industrially scalable method for purifying DEIPA. The choice of distillation technique depends on the nature of the impurities present in the crude product.

Fractional Distillation

Fractional distillation is highly effective for separating DEIPA from impurities with different boiling points. Following synthesis, an initial workup often involves neutralization with an inorganic base, such as sodium hydroxide (NaOH) solution, to a pH between 11.5 and 13.5. google.com This step is followed by liquid phase separation and subsequent fractionation of the organic layer. google.com High-purity DEIPA is typically collected as a specific fraction based on its boiling point (approximately 125-128°C at atmospheric pressure). google.comgoogle.comsigmaaldrich.compatsnap.comguidechem.com For instance, after synthesis from diethylamine and isopropyl chloride, the crude product is treated with NaOH solution, and the organic phase is rectified to collect the fraction boiling between 107.5-108.0°C, yielding DEIPA with 99% purity. google.com In other processes, fractions are collected at 125-127°C to achieve purities of 99.5%. google.comguidechem.comguidechem.com

The efficiency of fractional distillation can be enhanced by using columns with a high number of theoretical plates and controlling the reflux ratio, which can range from 1:1 to 10:1. google.com For certain applications requiring extremely high purity, redistillation of commercially available grades is performed. sigmaaldrich.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 5 | Source |

| Raw Materials | Diethylamine, Isopropyl chloride | Diethylamine, Isopropyl chloride | Diethylamine, Isopropyl chloride | google.com |

| Post-Reaction Treatment | Add 10% NaOH solution until pH=13.5 | Add 20% NaOH solution until pH=12.0 | Add NaOH solution | google.com |

| Purification Method | Rectification | Rectification | Rectification | google.com |

| Collection Temperature (°C) | 107.5 - 108.0 | 107.5 - 108.0 | 107.5 - 108.0 | google.com |

| Final Purity (%) | 99 | 99 | 99 | google.com |

| Yield (%) | 79.2 | 90.2 | 87.4 | google.com |

Azeotropic and Extractive Distillation

While less commonly detailed specifically for DEIPA in standard literature, azeotropic and extractive distillation are powerful techniques for separating components with very close boiling points or those that form azeotropes. chemicaltweak.comgoogle.comgoogle.com An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. chemicaltweak.com Azeotropic distillation involves adding a substance known as an entrainer to form a new, lower-boiling-point azeotrope with one of the components, facilitating its removal. chemicaltweak.comchemstations.com

Extractive distillation also uses an added agent (an extractant or solvent), but one that is less volatile than the components of the original mixture. google.comaidic.it The extractant alters the relative volatilities of the components, allowing for their separation in a distillation column. google.comcore.ac.uk For example, this method is used to separate diisopropyl ether and isopropyl alcohol, a system with a minimum boiling azeotrope, by using a heavy entrainer like 2-methoxyethanol. core.ac.uk Although not explicitly documented for DEIPA purification in the provided context, these principles are applicable to complex amine purification challenges where simple distillation is insufficient. google.comaidic.it

Chromatographic Purification

For applications demanding the highest purity, such as in pharmaceutical research or as a reference standard, distillation may be followed by chromatographic purification. nih.govresearchgate.netbritiscientific.com Chromatography separates substances based on their differential distribution between a stationary phase and a mobile phase.

Flash Chromatography

Flash chromatography, using silica (B1680970) gel as the stationary phase, is a common laboratory-scale technique. nih.govresearchgate.net The crude product is loaded onto a silica gel column and eluted with a solvent system, often a gradient of solvents with increasing polarity, such as a hexane-dichloromethane mixture. orgsyn.org This method is effective for removing non-volatile impurities and by-products with different polarities from the desired amine.

Ion-Pairing Chromatography

Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a highly sensitive analytical and preparative technique. diva-portal.orgnih.gov In this method, an ion-pairing agent, such as hexafluoroisopropanol (HFIP) in combination with a base like DEIPA itself, is added to the mobile phase. nih.gov This technique is particularly useful for purifying polar and ionic compounds, including oligonucleotides where DEIPA is used as a reagent, by enhancing their retention on a non-polar (reversed-phase) column. diva-portal.orgnih.gov While often used to purify products from reactions involving DEIPA, the principles can be adapted to purify the base itself by selecting appropriate ion-pairing agents and conditions.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application/Findings | Source |

| Flash Chromatography | Silica Gel | Gradient of EtOAc in heptane | Purification of products from reactions involving hindered amines. | nsf.gov |

| Flash Chromatography | Silica Gel | Gradient of Hexanes-CH₂Cl₂ | Used to purify reaction intermediates, yielding products with high purity (89% yield). | orgsyn.org |

| Ion-Pairing UHPLC-MS | Reversed-Phase (e.g., C18) | Diisopropylethylamine (DIPEA) and Hexafluoroisopropanol (HFIP) in mobile phase | Developed for analyzing phosphate- and carboxylic acid-containing metabolites; improves sensitivity and chromatographic separation. | nih.gov |

| Preparative Liquid Chromatography | Non-polar, hydrophobic stationary phase | Polar, hydrophilic mobile phase, often with an organic modifier. Ion-pairing reagents can include hexylamine (B90201) or N,N-diisopropylethylamine. | Used for the purification of oligonucleotides, where separation depends on hydrophobicity. | diva-portal.org |

The combination of these purification methods allows for the production of research-grade this compound with very low levels of impurities, such as water (<0.05%) and other organic compounds, ensuring its suitability for highly sensitive and demanding chemical applications. sigmaaldrich.comhoneywell.com

Diethylisopropylamine in Diverse Organic Transformations

Fundamental Reactivity as a Non-Nucleophilic Base

The core of diethylisopropylamine's utility lies in its characterization as a non-nucleophilic base. commonorganicchemistry.com Structurally, it consists of a central nitrogen atom bonded to one ethyl group and two bulky isopropyl groups. wikipedia.org This significant steric hindrance around the nitrogen's lone pair of electrons is the key to its reactivity profile. While the lone pair is readily available to abstract protons, a fundamental characteristic of a base, the bulky alkyl groups physically obstruct the nitrogen from attacking electrophilic carbon centers, which would be a nucleophilic reaction. wikipedia.orgchemicalbook.com This distinction is crucial in organic synthesis, where the goal is often to deprotonate a molecule without initiating unwanted side reactions.

With a pKa of its conjugate acid around 11, this compound is considered a moderately strong organic base. atomscientific.comwikipedia.org This basicity is sufficient to deprotonate a wide range of acidic protons in organic molecules, facilitating numerous transformations. sigmaaldrich.comatomscientific.com

In many organic reactions, acidic byproducts are generated, which can potentially interfere with the desired transformation, decompose sensitive reagents or products, or catalyze unwanted side reactions. This compound is frequently employed as a "proton scavenger" to neutralize these acidic species as they are formed. wikipedia.orgchemicalbook.com

For instance, in acylation or silylation reactions where acid chlorides or silyl (B83357) chlorides are used, a stoichiometric amount of hydrochloric acid (HCl) is produced. If not neutralized, this HCl can protonate the desired product or other basic species in the reaction mixture, leading to reduced yields or the formation of impurities. The presence of this compound ensures that the generated acid is immediately quenched, forming the diethylisopropylammonium salt. Due to its steric bulk, the diethylisopropylammonium cation is generally unreactive and easily separated from the reaction mixture during workup.

This role as a proton scavenger is particularly critical in reactions involving acid-sensitive functional groups. The neutral to slightly basic conditions maintained by this compound allow for the clean and efficient execution of reactions that would otherwise be problematic under acidic conditions. wiley-vch.de

Enolates are powerful nucleophilic intermediates in organic synthesis, crucial for the formation of new carbon-carbon bonds. orgosolver.com Their generation typically involves the deprotonation of an α-hydrogen atom adjacent to a carbonyl group. The choice of base is critical for controlling the regioselectivity and stereoselectivity of enolate formation, especially in molecules with multiple possible deprotonation sites.

While extremely strong bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible enolate formation, this compound can be employed in specific contexts, often in conjunction with other reagents, for selective enolate generation. orgosolver.comlibretexts.org For example, it is used as a base in the formation of boryl enolates from ketones or esters using boryl triflates. sigmaaldrich.comsigmaaldrich.com The resulting boryl enolates can then participate in highly stereoselective aldol (B89426) reactions.

The moderately strong basicity of this compound, combined with its non-nucleophilic nature, allows for the deprotonation of the α-carbon without competing nucleophilic attack at the carbonyl carbon. sigmaaldrich.com This is a distinct advantage over more nucleophilic bases which could lead to undesired addition products. Research has shown that this compound can be used in the direct enolsilylation of carbonyl compounds with reagents like trichlorosilyl (B107488) triflate to generate specific silyl enol ethers. researchgate.net

Applications in Complex Molecule Synthesis

The unique properties of this compound make it an invaluable reagent in the multi-step synthesis of complex and biologically important molecules. Its role is particularly prominent in the construction of peptides and oligonucleotides, where precise control over reaction conditions is paramount.

The synthesis of peptides and oligonucleotides involves the sequential addition of amino acid or nucleotide building blocks. These processes require multiple steps of coupling, deprotection, and washing, where the careful control of pH is essential to ensure high yields and prevent side reactions.

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com This activation is often achieved using specialized coupling reagents. This compound plays a crucial role as a base in these coupling reactions. atomscientific.comchemicalbook.com

Its primary functions include:

Neutralizing Ammonium (B1175870) Salts: Amino acids are often used as their hydrochloride or trifluoroacetate (B77799) salts to improve their stability and solubility. Before the coupling reaction can proceed, the free amine must be liberated. This compound is added to neutralize the acid, allowing the amino group to act as a nucleophile.

Activating the Coupling Reagent: Many common coupling reagents, such as HATU and HBTU, require a base for activation. This compound facilitates this process, leading to the formation of a highly reactive activated ester of the carboxylic acid. nih.gov

Minimizing Racemization: The chirality of amino acids must be preserved during peptide synthesis. The steric hindrance of this compound helps to minimize racemization, a side reaction that can occur at the α-carbon of the activated amino acid. highfine.com While stronger, less hindered bases can promote racemization, the bulky nature of this compound disfavors the abstraction of the α-proton. highfine.com

The following table summarizes the role of this compound in conjunction with common coupling reagents:

| Coupling Reagent | Role of this compound |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Acts as a base to activate HATU and neutralize the incoming amino acid salt. nih.gov |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Functions as a base to facilitate the formation of the active ester and neutralize the amine component. peptide.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Serves as the base to enable the coupling reaction. |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | Used to neutralize the protonated amine and facilitate the carbodiimide-mediated activation. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for creating synthetic peptides. nih.gov In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. peptide.comnih.gov

This compound is a cornerstone of the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy. atomscientific.comcarlroth.com Its applications in this context include:

Neutralization after Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the peptide is removed using a secondary amine base like piperidine (B6355638). peptide.com After the deprotection step, the resin is washed to remove the piperidine and the dibenzofulvene byproduct. A subsequent neutralization step, often called a "base wash," is performed using a solution of this compound in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). peptide.com This ensures that the newly exposed terminal amine is in its free, nucleophilic state, ready for the next coupling cycle.

In Situ Neutralization: To improve efficiency and potentially minimize peptide aggregation, "in situ neutralization" protocols have been developed. peptide.com In this approach, the coupling reagents and this compound are added directly to the resin after the Fmoc-deprotection and initial washes. The this compound neutralizes the terminal amine at the same time the coupling reaction is initiated. peptide.com This method has been shown to be effective with coupling reagents like HATU and HBTU. peptide.com

Suppressing Side Reactions: Throughout the multiple cycles of SPPS, the maintenance of a slightly basic environment by this compound helps to suppress acid-catalyzed side reactions that could damage the growing peptide chain or the acid-labile side-chain protecting groups. atomscientific.com

In the synthesis of oligonucleotides, this compound trihydrofluoride (DIEA·3HF) is used as a mild deprotecting agent and a proton scavenger, highlighting the versatility of this amine in different chemical forms.

Carbohydrate and Diol Functionalization

Diisopropylethylamine-Triggered Regioselective Acylation

A method for the regioselective acylation of carbohydrates and diols has been developed that is triggered by a catalytic amount of N,N-Diisopropylethylamine (DIPEA). rsc.orgrsc.org This process involves the acylation of hydroxyl groups using a corresponding anhydride (B1165640) in acetonitrile (B52724) (MeCN). rsc.orgrsc.org This approach is considered comparatively mild and environmentally friendly as it requires less of the organic base compared to other selective acylation techniques. rsc.orgrsc.org

The mechanism of this reaction suggests that DIPEA initially reacts with the anhydride to create a carboxylate ion. rsc.orgrsc.org This generated carboxylate ion then acts as a catalyst for the selective acylation through a dual hydrogen-bonding interaction with the hydroxyl groups of the carbohydrate or diol. rsc.orgrsc.org This method avoids the use of potentially toxic metal catalysts and simplifies the operational procedure. rsc.org

Research has demonstrated high yields for the acylation at the 3-position when using methyl 6-O-TBS pyranosides as substrates. researchgate.net For instance, the acetylation and benzoylation of various sugar and diol substrates using DIPEA have resulted in acylated products with yields of approximately 90% and high selectivity. researchgate.net

Initial investigations to develop an iron catalyst for this selective acylation used methyl 6-O-(tert-butyldimethylsilyloxy)-α-D-mannopyranoside as the substrate. rsc.org The substrate was treated with acetic anhydride and DIPEA in acetonitrile at 40°C for 4–6 hours. rsc.org

Table 1: DIPEA-Triggered Regioselective Acylation of a Model Substrate

| Substrate | Reagents | Solvent | Temperature | Time (h) | Outcome |

|---|---|---|---|---|---|

| Methyl 6-O-(tert-butyldimethylsilyloxy)-α-D-mannopyranoside | 1.1 equiv. Acetic Anhydride, 1.2 equiv. DIPEA | Acetonitrile | 40°C | 4-6 | Selective acylation |

Polymer and Material Science Applications

Participation in Novel Polymer Material Synthesis

N,N-Diisopropylethylamine plays a significant role as a base and reaction facilitator in the synthesis of novel polymer materials. One notable application is in the creation of polymers containing hydrogen bonds, which are valuable for enhancing the mechanical properties of materials used in applications like paints and self-healing materials. oaji.net A method has been described for synthesizing a novel polymer through the coupling reaction of cyanuric chloride and a di-amine, where DIPEA is used as a hydrochloride electron acceptor. oaji.net In this process, polypropylene (B1209903) oxide di-amines and DIPEA are added to cyanuric chloride in a tetrahydrofuran (B95107) solvent, and the reaction proceeds at room temperature. oaji.net The chlorine atoms on cyanuric chloride are substituted in a temperature-controlled, step-wise manner, and DIPEA facilitates this nucleophilic substitution. oaji.net

DIPEA is also listed as a reagent in the preparation of novel polyimide-type polymers. google.com Polyimides are recognized as high-performance polymer materials with excellent thermal stability, mechanical strength, and chemical resistance. google.com In a patented method for preparing a novel polyimide-type polymer containing guanidine (B92328) as a monomer, DIPEA is among the purchased reagents, indicating its role in the synthesis process. google.com

Optimization of N,N,N-Trimethyl Chitosan (B1678972) Synthesis

A novel synthesis method for N,N,N-trimethyl chitosan (TMC) utilizes N,N-Diisopropylethylamine as a non-nucleophilic base. nih.gov This approach was developed to achieve a high degree of N,N,N-trimethylation (DTM) while avoiding O-methylation, minimizing reagent use, and addressing challenges related to viscosity and scalability for industrial applications. nih.govnih.gov

Initial studies identified DIPEA as the most promising base and dimethylformamide (DMF) as the optimal solvent. nih.gov Using 6 equivalents of methyl iodide (MeI) relative to chitosan with DIPEA as the base, a DTM of up to 68% was achieved. nih.gov To further refine the process, a Design of Experiments (DoE) approach was implemented. nih.gov This statistical methodology is crucial for optimizing reaction parameters such as reagent concentration, temperature, and solvent choice to maximize product yield and purity.

The DoE model for TMC synthesis using DIPEA demonstrated high significance and predictive power. nih.gov It established that both the methyl iodide concentration and the method of base addition are significant factors affecting the degree of trimethylation, with both showing quadratic effects. nih.gov A key finding from a full factorial design was that conducting the reaction in a diluted medium effectively managed viscosity issues, achieving a 16-fold decrease in the reaction mixture's viscosity to a low of 5.9 cP. nih.gov These optimized conditions provide a cost-effective and efficient one-step method for producing TMC, which is highly promising for industrial-scale manufacturing. nih.gov

Table 2: Optimization of N,N,N-Trimethyl Chitosan (TMC) Synthesis using DIPEA

| Parameter | Condition/Reagent | Result/Significance |

|---|---|---|

| Base | N,N-Diisopropylethylamine (DIPEA) | Identified as most promising non-nucleophilic base. nih.gov |

| Solvent | Dimethylformamide (DMF) | Most effective solvent system. nih.gov |

| Methylating Agent | 6 eq. Methyl Iodide (MeI) | Achieved up to 68% Degree of Trimethylation (DTM). nih.gov |

| Optimization Method | Design of Experiments (DoE) | Confirmed significance of MeI and base addition; high model validity (R²=0.97). nih.gov |

| Viscosity Control | Diluted reaction medium | Resulted in a 16-fold decrease in viscosity (to 5.9 cP), crucial for scalability. nih.gov |

Catalytic Roles in Fine Chemical Synthesis

Palladium(0)-Catalyzed Alkoxycarbonylation of Allyl Phosphates and Acetates

N,N-Diisopropylethylamine is utilized as a base in the palladium(0)-catalyzed alkoxycarbonylation of both allyl phosphates and allyl acetates. chemicalbook.comguidechem.com This reaction is a highly efficient method for producing β,γ-unsaturated esters. researchgate.net The process typically involves treating the substrate with triphenylphosphine (B44618) in the presence of DIPEA in an alcohol solvent, such as ethanol (B145695), under a carbon monoxide atmosphere. chemicalbook.comresearchgate.net

In these reactions, DIPEA serves as a neutralizer for the phosphoric acid or acetic acid that is generated as a byproduct. chemicalbook.comguidechem.com Its role is critical; for instance, in the alkoxycarbonylation of diethyl-2-hexenyl phosphate (B84403), the desired alkyl ester product cannot be formed without the presence of DIPEA. chemicalbook.com The reaction proceeds with high efficiency at temperatures around 50°C and under 1 atmosphere of CO pressure. researchgate.net

The carbonylation generally occurs at the least substituted allylic positions and proceeds with an inversion of configuration. researchgate.net For example, the palladium-catalyzed methoxycarbonylation of cis-5-(methoxycarbonyl)-2-cyclohexen-1-yl phosphate selectively yields trans-dimethyl 2-cyclohexene-1,5-dicarboxylate. researchgate.net The mechanism for allyl acetates involves the oxidative addition of the palladium(0) species to the acetate, followed by ligand exchange, insertion of carbon monoxide, and subsequent alkoxylation. researchgate.net

Nickel-Catalyzed C-N Coupling of Aryl Halides with Nitroarenes

A novel photochemical methodology for the carbon-nitrogen (C-N) coupling of aryl halides with nitroarenes utilizes a Nickel(II)-aryl complex as a catalyst in the presence of N,N-Diisopropylethylamine (DIPEA) as a mild organic base. liverpool.ac.uk This process, conducted under purple light irradiation, notably proceeds without the need for an external photosensitizer. liverpool.ac.uk The reaction serves as a step-economic alternative to the widely used Buchwald-Hartwig C-N coupling reaction because it uses readily available nitroarenes as the nitrogen source, circumventing the need for their pre-reduction to anilines. liverpool.ac.uknih.gov

The method is robust, tolerating a variety of functional groups that are typically sensitive to nucleophiles and strong bases, as well as sterically congested coupling partners. liverpool.ac.uknih.gov Mechanistic investigations, including electron paramagnetic resonance (EPR) spectroscopy, suggest that the transformation involves a Ni(I)/Ni(III) catalytic cycle. liverpool.ac.uk Light is believed to facilitate the generation of the Ni(I) species, and the Ni(III) intermediate is responsible for producing an aryl radical. This radical then adds to a nitrosoarene intermediate, which is formed from the nitroarene starting material, ultimately leading to the desired C-N coupled product. liverpool.ac.uknih.gov

Table 1: Selected Examples of Ni-Catalyzed C-N Coupling of Aryl Halides with Nitroarenes using DIPEA

| Aryl Halide | Nitroarene | Product | Yield (%) |

| 4-Iodoacetophenone | Nitrobenzene | N-(4-acetylphenyl)aniline | 85% |

| 4-Iodobenzonitrile | Nitrobenzene | 4-aminobenzonitrile | 82% |

| 1-Iodo-4-methoxybenzene | Nitrobenzene | 4-methoxyaniline | 75% |

| 1-Bromo-4-fluorobenzene | 1-Nitro-4-(trifluoromethyl)benzene | 4-Fluoro-N-(4-(trifluoromethyl)phenyl)aniline | 68% |

| 2-Bromopyridine | Nitrobenzene | N-phenylpyridin-2-amine | 55% |

| Data sourced from studies on light-promoted nickel-catalyzed C-N coupling reactions. liverpool.ac.uk |

Activation of Chiral Iridium N, P Ligand Complexes for Asymmetric Hydrogenation

N,N-Diisopropylethylamine plays a crucial role as a base activator for chiral iridium N,P ligand complexes in the asymmetric hydrogenation of certain unsaturated compounds. scientificlabs.comadvancedchemtech.comsigmaaldrich.com Specifically, these iridium complexes show little to no reactivity towards the hydrogenation of α,β-unsaturated nitriles under standard conditions. nih.gov However, upon the addition of DIPEA, they transform into highly active and effective catalysts for this purpose. nih.gov

The base-activated iridium catalyst system facilitates the conjugate reduction of α,β-unsaturated nitriles using hydrogen gas (H₂), achieving high conversion rates and excellent enantioselectivities with low catalyst loadings. nih.gov A key feature of this catalytic system is its chemoselectivity; it selectively reduces the carbon-carbon double bond conjugated to a cyano group while leaving other types of C=C bonds within the same molecule unaffected. nih.gov This activation method has significantly broadened the scope of asymmetric hydrogenation, providing a reliable catalytic route to chiral saturated nitriles, which were previously difficult to access. nih.govresearchgate.net

Table 2: Asymmetric Hydrogenation of α,β-Unsaturated Nitriles with DIPEA-Activated Iridium N,P Complexes

| Substrate (α,β-Unsaturated Nitrile) | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

| (E)-Cinnamonitrile | [Ir(cod)Cl]₂ / Chiral N,P Ligand / DIPEA | >99 | 96 |

| (E)-3-(4-Methoxyphenyl)acrylonitrile | [Ir(cod)Cl]₂ / Chiral N,P Ligand / DIPEA | >99 | 97 |

| (E)-3-(4-Chlorophenyl)acrylonitrile | [Ir(cod)Cl]₂ / Chiral N,P Ligand / DIPEA | >99 | 95 |

| (E)-3-Phenylbut-2-enenitrile | [Ir(cod)Cl]₂ / Chiral N,P Ligand / DIPEA | >99 | 98 |

| Data represents findings from studies on base-activated iridium N,P ligand complexes for asymmetric hydrogenation. nih.gov |

Catalysis in Vinyl Sulfone Synthesis

N,N-Diisopropylethylamine serves as an effective catalyst in a novel synthesis of vinyl sulfones from 1,3-dithiolane (B1216140) tetraoxides. tandfonline.comtandfonline.com This transformation is typically carried out by treating the 1,3-dithiolane tetraoxide substrate with a catalytic quantity of DIPEA in an ethanol solvent, resulting in high yields of the corresponding vinyl sulfone. tandfonline.comtandfonline.com While other bases can effect the transformation, DIPEA (Hünig's base) has been found to provide the highest yields. tandfonline.com

The proposed mechanism for this reaction involves an initial deprotonation of the 1,3-dithiolane tetraoxide by DIPEA. tandfonline.com This is followed by a ring-opening step to form a sulfinate intermediate. The subsequent loss of sulfur dioxide (SO₂) from this intermediate and protonation (likely by the ethanol solvent) generates the final vinyl sulfone product. tandfonline.com This method provides a straightforward, high-yielding route to vinyl sulfones, which are valuable intermediates in organic synthesis, starting from readily prepared precursors. tandfonline.com

Table 3: Synthesis of Vinyl Sulfones using DIPEA

| Substrate (1,3-Dithiolane Tetraoxide) | Product (Vinyl Sulfone) | Crude Yield (%) |

| 2-Phenyl-1,3-dithiolane-1,1,3,3-tetraoxide | 1-Phenylethyl vinyl sulfone | Quantitative |

| 2-Ethyl-2-phenyl-1,3-dithiolane-1,1,3,3-tetraoxide | 1-Phenylpropyl vinyl sulfone | Quantitative |

| 2-Isopropyl-2-phenyl-1,3-dithiolane-1,1,3,3-tetraoxide | 2-Methyl-1-phenylpropyl vinyl sulfone | Quantitative |

| 2,2-Diphenyl-1,3-dithiolane-1,1,3,3-tetraoxide | Diphenylmethyl vinyl sulfone | Quantitative |

| Yields reported from the treatment of 1,3-dithiolane tetraoxides with a catalytic amount of N,N-diisopropylethylamine in ethanol. tandfonline.com |

Influence on Lipase-Catalyzed Reaction Yields

In biocatalysis, N,N-Diisopropylethylamine can be employed to significantly enhance the efficiency and yield of certain lipase-catalyzed reactions. scientificlabs.comadvancedchemtech.com An example is the synthesis of olvanil (B1677277), where the amine substrate, vanillylamine (B75263), is often available as a hydrochloride salt. researchgate.net In the lipase-catalyzed acylation of vanillylamine hydrochloride with oleic acid, the presence of DIPEA is critical. researchgate.net

DIPEA functions as an organic base to deprotonate the vanillylamine hydrochloride, releasing the free primary amine in situ. researchgate.net This free amine is then able to participate in the subsequent acylation reaction catalyzed by lipase (B570770) B from Candida antarctica. researchgate.netmdpi.com Research has shown that pre-incubating the vanillylamine salt with a molar excess of DIPEA before the addition of the fatty acid and lipase can lead to nearly complete conversion to the desired olvanil product, demonstrating a substantial increase in reaction yield compared to the reaction without the base. researchgate.net The use of an organic base like DIPEA overcomes the limitation of using amine salts directly in enzymatic reactions that require the free amine form. researchgate.net

Table 4: Effect of DIPEA on Lipase-Catalyzed Olvanil Synthesis

| Reaction Components | DIPEA Addition | Yield of Olvanil |

| Vanillylamine HCl, Oleic Acid, Lipase B | No | Low (e.g., 25% after 72h) |

| Vanillylamine HCl, Oleic Acid, Lipase B | Yes (pre-incubation) | Near-quantitative conversion |

| Comparative data sourced from studies on the lipase-catalyzed synthesis of olvanil. researchgate.net |

Application in Pyranopyrazole Synthesis

N,N-Diisopropylethylamine is utilized as a catalyst in the multicomponent synthesis of pyranopyrazoles, a class of heterocyclic compounds with significant biological and medicinal properties. tandfonline.comsci-hub.se Specifically, DIPEA catalyzes a one-pot, four-component domino reaction to produce 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. tandfonline.comsci-hub.seresearchgate.net

The reaction involves combining starting materials such as ethyl acetoacetate, hydrazines, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine in refluxing ethanol with DIPEA as the catalyst. tandfonline.comsci-hub.se The transformation is believed to proceed through a complex sequence of reactions: cyclization, Knoevenagel condensation, Michael addition, tautomerism, intramolecular O-cyclization, and finally, an elimination step to afford the fused pyranopyrazole ring system. tandfonline.comsci-hub.se This multicomponent approach is highly efficient, allowing for the construction of complex molecular architectures from simple precursors in a single operation. sci-hub.seresearchgate.net

Novel Electrochemical and Photocatalytic Applications

Electrochemical Reduction of Azobenzenes

A novel and sustainable electrochemical method for the hydrogenation of azobenzenes to their corresponding hydrazobenzenes employs N,N-Diisopropylethylamine as a catalytic mediator. organic-chemistry.orgacs.org This process is conducted in a simple undivided electrochemical cell under constant-current electrolysis at room temperature. organic-chemistry.orgresearchgate.net A key and unexpected finding of this research is that the common organic solvent dichloromethane (CH₂Cl₂) acts as the hydrogen source for the reduction. organic-chemistry.orgacs.orgacs.org

The reaction demonstrates broad substrate applicability, successfully reducing a range of both symmetrical and unsymmetrical azobenzenes to hydrazobenzenes in moderate to high yields. organic-chemistry.orgx-mol.com Mechanistic studies suggest a process where DIPEA is first oxidized at the anode to form a radical cation (DIPEA•+). acs.org This radical cation then interacts with the dichloromethane solvent. Concurrently, the azobenzene (B91143) molecule is reduced at the cathode, accepting electrons to form a radical anion. acs.org This method avoids the use of stoichiometric metal reductants, offering a greener and more direct protocol for azobenzene hydrogenation. acs.orgresearchgate.net

Table 5: DIPEA-Mediated Electrochemical Reduction of Azobenzenes

| Substrate (Azobenzene) | Product (Hydrazobenzene) | Yield (%) |

| Azobenzene | 1,2-Diphenylhydrazine | 92% |

| 4,4'-Dimethylazobenzene | 1,2-Di-p-tolylhydrazine | 89% |

| 4,4'-Dichloroazobenzene | 1,2-Bis(4-chlorophenyl)hydrazine | 85% |

| 4,4'-Difluoroazobenzene | 1,2-Bis(4-fluorophenyl)hydrazine | 81% |

| 2,2'-Dimethylazobenzene | 1,2-Di-o-tolylhydrazine | 75% |

| 1-Phenylazo-2-naphthol | 1-(2-Hydroxynaphthyl)-2-phenylhydrazine | 88% |

| Data sourced from J. Org. Chem., 2022, 87, 14536-14543. organic-chemistry.orgacs.org |

Photocatalytic Activation of Water for Amide Synthesis

This compound plays a crucial role in light-mediated, metal-free strategies for the synthesis of amides from nitriles, where water acts as the nucleophile. researchgate.netrsc.org In these photocatalytic systems, DIPEA functions as a weak organic base and a reductant that induces the formation of hydroxide (B78521) ions (OH⁻) from water. researchgate.netrsc.orgrsc.org This approach is significant for its green chemistry principles, proceeding under mild conditions and showing excellent potential for applications such as the degradation of nitrile-containing wastewater. researchgate.netrsc.org

The underlying mechanism for the activation process involves the formation of an electron donor-acceptor (EDA) complex. nih.govresearchgate.netrsc.org In the ground state, DIPEA, acting as the electron donor, can interact with an electron acceptor (such as a photocatalyst or another substrate) to form this complex. nih.gov

Upon irradiation with visible light, a Single Electron Transfer (SET) event is triggered within the EDA complex. researchgate.netrsc.orgnih.gov This SET process involves the transfer of an electron from the DIPEA moiety to the acceptor, resulting in the generation of the this compound radical cation (DIPEA•+). researchgate.netnih.gov The generation of this nitrogen-centered radical is a critical step that initiates the subsequent chemical transformations under mild, metal-free conditions. researchgate.netresearchgate.netrsc.org

The generation of the DIPEA radical cation via the SET mechanism is essential for enhancing the nucleophilic character of water in the reaction system. researchgate.netrsc.org The process, assisted by a photocatalyst like eosin (B541160) Y, ultimately leads to the formation of highly nucleophilic hydroxide ions (OH⁻) from water molecules. researchgate.netrsc.org

This in-situ generation of hydroxide ions overcomes the kinetic barrier associated with the direct nucleophilic addition of water to the carbon-nitrogen triple bond of a nitrile. researchgate.netrsc.org The strongly nucleophilic OH⁻ readily attacks the electrophilic carbon atom of the cyano group. rsc.org This initial nucleophilic addition is followed by further hydration to yield the final amide product. rsc.org This method demonstrates broad substrate scope, successfully converting aromatic, heterocyclic, and aliphatic nitriles into their corresponding amides with good yields. rsc.org

Table 2: Photocatalytic Synthesis of Amides from Nitriles using DIPEA This table illustrates the scope of the transformation with various nitrile substrates as reported in the literature. rsc.org

| Entry | Substrate (Nitrile) | Product (Amide) | Reported Yield (%) |

| 1 | Thiophene-3-carbonitrile | Thiophene-3-carboxamide | 71 |

| 2 | Isonicotinonitrile | Isonicotinamide | 76 |

| 3 | p-Methylphenylacetonitrile | 2-(p-Tolyl)acetamide | 74 |

| 4 | Phenylacetonitrile | 2-Phenylacetamide | 72 |

Mechanistic Investigations of Diethylisopropylamine Mediated Reactions

Elucidation of Reaction Pathways and Transition States

The mechanistic pathways of reactions mediated by Diethylisopropylamine (DIPEA) are often dictated by the transition states it helps to stabilize. In the ZnCl2-catalyzed synthesis of DIPEA itself from diisopropylamine (B44863) and chloroethane, computational studies have shown that the C–N bond formation proceeds via an ethylium-transfer mechanism. acs.org The transition state involves the concerted breaking of the C–Cl bond and formation of the C–N bond. acs.org The presence of a metal co-catalyst like magnesium significantly lowers the energy barrier of this transition state, which is attributed to a more favorable electronic interaction between the ethyl group and the rest of the transition structure, as well as stabilizing electrostatic interactions. acs.org

In other reactions, such as the N-arylation of amines with fluorobenzonitriles, DIPEA's role is to facilitate the reaction by stabilizing key intermediates. rsc.org Semiempirical calculations have indicated that DIPEA forms a strong hydrogen bond with a reaction intermediate, creating a new, lower-energy transition state. rsc.org This stabilization by DIPEA is crucial for the reaction's progress, as evidenced by the significant drop in product yield in its absence. rsc.org The difference in energy between the transition states with and without DIPEA highlights its direct involvement in the reaction mechanism. rsc.org

Computational analysis of the deaminative alkylation of α-tertiary primary amines suggests that visible-light irradiation excites a photosensitizer, which then oxidizes DIPEA to generate a radical cation. rsc.org This initiates a cascade leading to an iminium intermediate that is key to the subsequent bond-forming steps. rsc.org These examples underscore the diverse ways in which DIPEA can influence reaction pathways, primarily by lowering the activation energy of critical transition states through both steric and electronic effects.

Role of Steric Hindrance and Basicity in Reaction Selectivity

The interplay between the steric hindrance and basicity of DIPEA is fundamental to its ability to control reaction selectivity. wikipedia.orgxgchemicals.com The three alkyl groups surrounding the nitrogen atom create significant steric bulk, which prevents the nitrogen's lone pair of electrons from acting as a nucleophile in most cases. wikipedia.orgxgchemicals.com This non-nucleophilic character is a key advantage, as it allows DIPEA to function purely as a base, deprotonating substrates without causing unwanted side reactions, such as the Menshutkin reaction (quaternization of the amine) that can occur with less hindered bases like triethylamine (B128534). wikipedia.org

This steric hindrance is particularly crucial in reactions like peptide coupling and the alkylation of secondary amines. wikipedia.org In these processes, DIPEA can effectively neutralize the acid generated during the reaction without interfering with the primary nucleophile. wikipedia.org While structurally similar to triethylamine, DIPEA's nitrogen atom is more sterically encumbered. wikipedia.org Although triethylamine is a slightly stronger base, DIPEA's greater steric profile often makes it the preferred reagent for reactions requiring high selectivity and minimization of nucleophilic side reactions. wikipedia.orgxgchemicals.com

In the regioselective acylation of polyols, the steric bulk of DIPEA is thought to contribute to the preference for reaction at less hindered hydroxyl groups. researchgate.net By acting as a proton scavenger, it facilitates the formation of a more selective acylating agent, but its size prevents it from directly participating in the acylation or coordinating in a way that would favor reaction at more sterically crowded positions. nih.gov This allows the inherent reactivity differences of the substrate's functional groups to dictate the outcome, guided by the specific catalytic species formed in situ.

Intermediate Formation and Catalytic Cycles

DIPEA is often a key component in generating catalytically active intermediates that drive complex reaction cycles. Its role can range from a simple proton acceptor to an initiator of radical processes, depending on the reaction conditions.

In the regioselective acylation of carbohydrates and diols, DIPEA plays a crucial role beyond that of a simple base. rsc.orgresearchgate.net Mechanistic studies have revealed that a catalytic amount of DIPEA can trigger a self-catalyzed process. researchgate.netrsc.org The reaction begins with DIPEA reacting with an acid anhydride (B1165640) to generate a carboxylate ion. nih.govrsc.orgsci-hub.se This newly formed carboxylate ion is the true catalytic species. rsc.org

The proposed catalytic cycle suggests that the carboxylate ion then forms dual hydrogen bonds with a 1,2-diol system on a carbohydrate, for instance. nih.govrsc.org This interaction activates the specific hydroxyl groups for acylation. nih.gov The reaction proceeds with high regioselectivity, often favoring a specific position due to this hydrogen-bonding activation. nih.govrsc.org The necessity of DIPEA is clear, as experiments conducted without it show minimal product formation. nih.gov This method is efficient, requiring only catalytic amounts of DIPEA to initiate the cycle that leads to highly selective acylation. rsc.org

Table 1: DIPEA-Triggered Regioselective Acylation of a Diol

| Substrate | Acylating Agent | Catalyst (equiv.) | Selectivity (Position 1 vs. Position 2) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Octanediol | Acetic Anhydride | DIPEA (0.2) | 95:5 | 92 | rsc.org |

| 1,2-Hexanediol | Acetic Anhydride | DIPEA (0.2) | 96:4 | 94 | rsc.org |

This table is representative of typical results and is for illustrative purposes.

In the realm of electrochemistry, DIPEA can act as a catalytic mediator, initiating radical-based reaction pathways. organic-chemistry.orgacs.org In the electrochemical reduction of azobenzenes to hydrazobenzenes, DIPEA is essential for a smooth reaction in an undivided cell. acs.orgresearchgate.net Without DIPEA, the reaction is hampered by anode passivation, but its addition leads to a significant increase in yield. acs.org

Mechanistic studies suggest that this transformation involves a radical process. organic-chemistry.org In this specific case, DIPEA facilitates the reduction, with the solvent dichloromethane (B109758) unexpectedly acting as the hydrogen source. organic-chemistry.orgacs.org The process is believed to involve the activation of the tertiary amine at the electrode surface. rsc.org This can lead to the formation of a radical cation, which then participates in the catalytic cycle. rsc.orgrsc.org The electrochemical oxidation of tertiary amines can generate an α-amino radical via deprotonation of the radical cation, which can then engage in further reactions. whiterose.ac.uknumberanalytics.com This electrochemical strategy avoids the need for stoichiometric metallic reductants, offering a more sustainable synthetic route. organic-chemistry.orgacs.org

Table 2: Electrochemical Reduction of Azobenzene (B91143) Mediated by DIPEA

| Substrate | Mediator | Hydrogen Source | Cell Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azobenzene | None | Dichloromethane | Undivided | 72 | acs.org |

| Azobenzene | DIPEA (catalytic) | Dichloromethane | Undivided | 81 | acs.org |

This table is based on reported experimental findings.

DIPEA is frequently used as a sacrificial electron donor in visible-light photoredox catalysis. rsc.orgresearchgate.net In these reactions, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then be reductively quenched by DIPEA, which donates an electron to form the photocatalyst's reduced, more reactive form, and the DIPEA radical cation. rsc.orgchemrxiv.org

This process is central to the "consecutive photoinduced electron transfer" (conPET) mechanism. researchgate.net For example, in the synthesis of arylated nucleobases, the photocatalyst rhodamine-6G is excited by visible light and then reduced by DIPEA. researchgate.net The resulting rhodamine radical is a powerful reductant capable of activating aryl chlorides and bromides for C-H arylation. researchgate.net Similarly, in other systems, the one-electron reduced form of a photocatalyst, generated with the help of DIPEA, can absorb a second photon to become a super-reducing agent, capable of driving very difficult reductions. rsc.org

The activated species generated from DIPEA, the α-amino radical formed after deprotonation of the initial radical cation, can also play a direct role in the reaction mechanism, sometimes leading to the formation of byproducts. rsc.orgchemrxiv.org The specific pathway depends on the interplay between the photocatalyst, substrate, and the amine. rsc.org

Theoretical and Computational Studies of Diethylisopropylamine

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, making it highly suitable for analyzing molecules like DIPEA. nih.govscispace.comwikipedia.org

Quantum chemical calculations are instrumental in predicting the electronic structure of DIPEA, which in turn governs its reactivity. These studies often focus on the distribution of electron density, molecular orbitals, and electrostatic potential. For instance, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in understanding the molecule's role as a non-nucleophilic base. The lone pair of electrons on the nitrogen atom is the primary site of basicity, but the steric hindrance from the two isopropyl groups and one ethyl group significantly shields it, making it a poor nucleophile. wikipedia.org

Computational studies have explored the electronic origins of the catalytic activity in reactions involving DIPEA. For example, in the magnesium-promoted synthesis of DIPEA catalyzed by ZnCl₂, DFT calculations revealed that the C–N coupling process proceeds through an ethylium-transfer mode. acs.org The calculations showed that more pronounced electronic interactions within the transition structure, induced by the magnesium atom, are responsible for the high catalytic activity. acs.org This highlights how computational methods can elucidate the electronic factors that control reaction outcomes.

DFT calculations are widely used to investigate reaction mechanisms involving DIPEA at a molecular level. whiterose.ac.ukaip.orgcore.ac.uk By mapping out the potential energy surface for a reaction, researchers can identify transition states, intermediates, and determine reaction pathways and energy barriers. acs.orgaip.org

One example is the study of the reductive amination on Pd-catalysts to produce sterically hindered amines like DIPEA. mdpi.com Theoretical calculations were used to investigate the reaction mechanisms, showing that the co-adsorption of diisopropylamine (B44863) and an aldehyde on the Pd(111) surface significantly lowers the reaction energy barrier, making the reaction feasible under mild conditions. mdpi.com The rate-determining step was identified as the palladium hydride attack on the oxygen atom. mdpi.com

In another study, the mechanism of the silver-catalyzed azide-alkyne cycloaddition (AgAAC) reaction involving DIPEA was investigated using a combination of experimental and Molecular Electron Density Theory (MEDT) studies. mdpi.com Computational work helped to elucidate the mechanistic pathway and the regiochemical outcomes of the reaction. mdpi.com Similarly, DFT was employed to study the magnesium-promoted synthesis of DIPEA, explaining the role of magnesium and concluding that the C-N coupling proceeds via an ethylium-transfer mode. acs.org These studies demonstrate the power of computational chemistry to provide detailed mechanistic insights that are crucial for optimizing reaction conditions and designing new catalysts.

DIPEA is a flexible molecule with multiple possible conformations due to the rotation around its C-N and C-C single bonds. Conformer analysis, often performed using computational methods, is essential for understanding its structure and behavior. wustl.eduresearchgate.net These methods systematically explore the potential energy surface to identify stable conformers and their relative energies. mdpi.comnih.gov

Energy minimization calculations, often using force fields like MMFF94s or quantum mechanical methods, are employed to find the lowest energy (most stable) conformation of the molecule. mdpi.comnih.govmdpi.com This is a critical step in many computational studies, as the geometry of the molecule affects its electronic properties and reactivity. For instance, in molecular docking studies, the ligand's conformation is a key determinant of its binding affinity to a receptor. mdpi.com While specific detailed conformer analyses for isolated DIPEA are not extensively published in high-impact literature, the principles are routinely applied in broader studies where DIPEA is a component. mdpi.commdpi.comacs.org

Molecular Dynamics Simulations for Nanoscopic Characterization and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comulakbim.gov.tr This technique is particularly useful for characterizing the behavior of substances at the nanoscale and understanding their properties at interfaces. ulisboa.ptnih.gov

MD simulations have been used to investigate the dielectric properties of a hybrid metal halide, (N,N-diisopropylethylamine) tetrachloroantimonate ((DIPEA)SbCl₄). nih.gov These simulations provided insights into the general mechanisms of molecular dynamics that contribute to the material's dielectric relaxation and switching behaviors. nih.gov The study revealed an order-disorder phase transition involving the DIPEA⁺ cations. nih.gov

While specific MD studies focusing solely on the interfacial behavior of pure DIPEA are not prominent, the methodology is well-established for amines in general. ulisboa.pt For example, atomistic MD simulations have been used to study the liquid-vapor interfaces of other amines, validating force fields against experimental data for properties like density and surface tension. ulisboa.pt Such validated models can then be used to predict structural and thermodynamic properties at various interfaces, which is relevant for applications like CO₂ capture or as corrosion inhibitors. ulisboa.pt

Computational Spectroscopy for Vibrational and Electronic Spectral Interpretation

Computational methods, particularly DFT, are valuable for predicting and interpreting spectroscopic data, such as vibrational (infrared) and electronic (UV-Vis) spectra. nih.gov These calculations can help assign experimental peaks to specific molecular motions or electronic transitions.

For the related compound (N,N-diisopropylethylamine) tetrachloroantimonate, variable-temperature single-crystal structure analyses, which are complemented by computational data, provide information about the molecular dynamics. nih.gov While detailed computational spectroscopy studies specifically for DIPEA are not widely published, the methodology is standard in computational chemistry. For example, DFT calculations can compute the harmonic frequencies of a molecule, which correspond to the peaks in its IR spectrum. The computed spectrum can then be compared with the experimental spectrum to confirm the structure of the molecule and understand its vibrational modes. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Structure-Activity Relationship Studies in Compound Design

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. nih.govtandfonline.comacs.orgmdpi.com Computational methods play a significant role in modern SAR studies by providing insights into the interactions between molecules and their targets. academie-sciences.fr

While DIPEA itself is primarily used as a non-nucleophilic base, its structural motifs can be found in more complex molecules designed for specific biological activities. In these cases, computational tools are used to guide the design and synthesis of new derivatives. For example, in the development of cholinesterase inhibitors, derivatives of 1,3-thiazole were synthesized using DIPEA as a reagent. academie-sciences.fr Molecular docking studies were then used to understand the interactions of these derivatives with the active site of the enzymes, providing insight into the SAR and guiding the design of more potent and selective inhibitors. academie-sciences.fr

Advanced and Emerging Research Frontiers of Diethylisopropylamine

Diethylisopropylamine in Green Chemistry Initiatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have spurred innovation in the use of established reagents like DIPEA. mit.edu Research is actively focused on incorporating DIPEA into more sustainable synthetic frameworks.

DIPEA is being integrated into novel synthetic protocols that prioritize environmental compatibility through milder reaction conditions, the use of less hazardous solvents, and improved efficiency. One-pot procedures, which combine multiple synthetic steps without isolating intermediates, represent a key strategy in green synthesis, and DIPEA is a frequent component in such schemes. researchgate.net

Recent research demonstrates the use of DIPEA in environmentally conscious syntheses:

Photocatalytic Synthesis: A metal-free, one-pot protocol for synthesizing (poly)cyclic O,O- and N,O-acetals has been developed using DIPEA in combination with eosin (B541160) Y as a photocatalyst. rsc.org This method employs visible blue LED light as an energy source and the green solvent ethanol (B145695), avoiding the need for toxic heavy metals or high-energy UV light. rsc.org

Electrochemical Reactions: A novel electrochemical method uses DIPEA as a catalytic mediator for the reduction of azobenzenes. organic-chemistry.org This process uniquely employs dichloromethane (B109758) as a hydrogen source and operates at room temperature in a simple undivided cell, offering a more sustainable alternative to methods requiring metallic reductants. organic-chemistry.org

Aqueous Synthesis: DIPEA has been used as a cost-effective catalyst for the synthesis of azoxybenzenes from nitrosobenzenes at room temperature using water as a green, environmentally friendly solvent. nih.gov This approach also works for a one-pot synthesis from anilines, showcasing high yields and reducing the reliance on volatile organic solvents. nih.gov

Continuous Flow Synthesis: The integration of multicomponent reactions with continuous flow platforms is a recognized strategy in green chemistry, and DIPEA is utilized as a critical base in optimizing such systems for the formation of complex molecules like pyrroles. researchgate.net

Table 1: Examples of Sustainable Synthetic Protocols Involving this compound This table is interactive. Click on the headers to explore the data.

| Synthetic Protocol | Key Features | Role of DIPEA | Green Chemistry Principle | Source |

|---|---|---|---|---|

| Photocatalytic Acetal Synthesis | Metal-free, visible light, one-pot reaction | Base | Use of catalysis, safer solvents | rsc.org |

| Electrochemical Azobenzene (B91143) Reduction | Avoids metallic reductants, room temperature | Catalytic mediator | Safer chemistry, energy efficiency | organic-chemistry.org |

| Azoxybenzene Synthesis | Uses water as a solvent, room temperature | Catalyst | Use of safer solvents | nih.gov |

| Peptide Synthesis in Water | Replaces organic solvents with aqueous media | Base | Safer solvents and auxiliaries | nih.gov, scispace.com |

A significant thrust in green chemistry involves replacing hazardous organic solvents with safer alternatives. researchgate.net DIPEA's utility is being proven in these greener media, most notably water. Researchers have developed methods for chemical peptide synthesis in water using water-dispersible amino acid nanoparticles, where DIPEA functions effectively as a base. nih.gov, scispace.com This approach drastically reduces the consumption of traditional organic solvents like N,N-dimethylformamide (DMF). scispace.com Similarly, the synthesis of azoxybenzenes has been successfully demonstrated in water with DIPEA as a catalyst, highlighting its compatibility with environmentally benign solvent systems. nih.gov

Derivatization and Scaffold Construction for Target Molecules

DIPEA's role as a non-nucleophilic base makes it indispensable for the derivatization of molecules and the construction of complex molecular scaffolds. Its ability to facilitate reactions without interfering as a nucleophile is crucial in the multi-step synthesis of high-value compounds. wikipedia.org

DIPEA is a common reagent in the synthesis of biologically active molecules, from peptides to complex heterocyclic compounds. metoree.com Its use is particularly noted in derivatization reactions for creating libraries of compounds for screening.

Caged GABA Analogs: The development of caged compounds, which allow for the light-induced release of a bioactive molecule, is a sophisticated area of chemical biology. While many caged compounds for the neurotransmitter glutamate (B1630785) exist, creating efficient ones for γ-aminobutyric acid (GABA) has been challenging. acs.org Recent work has led to the design and synthesis of a highly efficient two-photon caged GABA compound, iDMPO-DNI-GABA. nih.gov, acs.org The synthesis of such complex molecules and their precursors often involves coupling and protection steps where a non-nucleophilic base like DIPEA is essential for proton scavenging. advancedchemtech.com, sigmaaldrich.com Research into other novel GABA analogues as inhibitors of the GABA-AT enzyme also relies on synthetic routes where DIPEA would be a standard choice of base for N-alkylation or amide coupling steps. mdpi.com, acs.org

Other Bioactive Molecules: DIPEA is used as a catalyst in the derivatization of alcohols like testosterone (B1683101) and cholesterol for sensitive analysis by mass spectrometry. ddtjournal.com It is also employed in the solid-phase synthesis of complex peptides designed to have specific binding activities, such as those that bind to Immunoglobulin G (IgG). jst.go.jp

The unique properties of DIPEA make it a pivotal base in the industrial synthesis of various specialty chemicals and agrochemicals. 360iresearch.com Its low water solubility facilitates easy recovery in commercial processes, adding to its utility. alkylamines.com

Agrochemicals: DIPEA serves as an intermediate in the manufacture of agrochemical products, including various types of fungicides. alkylamines.com

Specialty Chemicals: It is widely used in the production of specialty chemicals. justdial.com A key example is the synthesis of azoxybenzenes, which are important synthons used as dyes, chemical stabilizers, and polymerization inhibitors. nih.gov DIPEA is also used in the synthesis of complex heterocyclic compounds like scorpionine and in the production of reagents for peptide synthesis, such as 1-hydroxybenzotriazole (B26582) (HOBt). metoree.com, youtube.com

Table 2: Applications of this compound in Chemical Synthesis This table is interactive. Click on the headers to explore the data.

| Category | Product Class | Specific Examples/Uses | Source |

|---|---|---|---|

| Pharmaceuticals | Biologically Active Compounds | Caged GABA Analogs, IgG-Binding Peptides | nih.gov, acs.org, jst.go.jp |